2-Hydroxy-3-Trifluoromethylpyridine
Overview
Description
Mechanism of Action
Target of Action
It is widely used as a synthesis intermediate for ligands and bioactive ingredients in the application of drug discovery and catalytic reactions .
Mode of Action
The mode of action of 2-Hydroxy-3-Trifluoromethylpyridine involves its interaction with transition metals. The compound binds to these metals, forming stable 5-/6-membered ring intermediates . This interaction is crucial in catalytic reactions such as directed C-H activation on the meta-position .
Biochemical Pathways
Its role as a ligand in catalytic reactions suggests that it may influence various biochemical pathways depending on the specific reaction and the transition metal involved .
Result of Action
Its use in drug discovery and catalytic reactions suggests that it may have diverse effects depending on the specific context .
Biochemical Analysis
Biochemical Properties
It is known that it is used as a synthesis intermediate for ligands and bioactive ingredients
Molecular Mechanism
It is known to participate in the synthesis of various bioactive compounds , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2-Hydroxy-3-Trifluoromethylpyridine. One common method involves the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of a pyridine ring from a trifluoromethyl-containing building block. Additionally, direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide is also employed .
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-Trifluoromethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Hydroxy-3-Trifluoromethylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2-pyridone
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
Comparison: Compared to other similar compounds, 2-Hydroxy-3-Trifluoromethylpyridine is unique due to its specific trifluoromethyl substitution, which significantly influences its chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high regioselectivity and metal-binding affinity .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDCDEHVUADNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394934 | |
Record name | 2-Hydroxy-3-Trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-83-6 | |
Record name | 2-Hydroxy-3-Trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)pyridin-2-ol 3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "SYNTHESIS OF 2-HYDROXY-3-TRIFLUOROMETHYLPYRIDINE"?
A1: The research paper focuses exclusively on describing a method for the chemical synthesis of this compound. It does not delve into the compound's properties, applications, or biological activity. []
Q2: Are there other known methods for synthesizing this compound?
A2: The provided research paper focuses on a specific synthetic route. To explore alternative synthesis methods, a comprehensive literature search in relevant chemical journals and databases is recommended. []
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